![molecular formula C12H6F3NO2 B15339916 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a fused heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one typically involves multiple steps, starting with the construction of the benzo-furo-pyridine core followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 2-aminopyridine derivatives with trifluoromethylated benzaldehydes.
Cyclization Reactions: Cyclization steps are crucial to form the fused ring system. Cyclization can be achieved using acid catalysts or by applying heat.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfates under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Halides, alkoxides, and strong bases.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Halogenated compounds, ethers, and esters.
科学的研究の応用
4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism by which 4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one is unique due to its trifluoromethyl group and fused heterocyclic structure. Similar compounds include:
4-(Trifluoromethyl)pyridine: A simpler pyridine derivative lacking the fused ring system.
Trifluoromethylated benzaldehydes: These compounds have the trifluoromethyl group but lack the fused heterocyclic core.
The presence of the trifluoromethyl group and the fused ring system in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
特性
分子式 |
C12H6F3NO2 |
|---|---|
分子量 |
253.18 g/mol |
IUPAC名 |
4-(trifluoromethyl)-1H-[1]benzofuro[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C12H6F3NO2/c13-12(14,15)7-5-9(17)16-11-10(7)6-3-1-2-4-8(6)18-11/h1-5H,(H,16,17) |
InChIキー |
SZVSUJJSADGFQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(O2)NC(=O)C=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



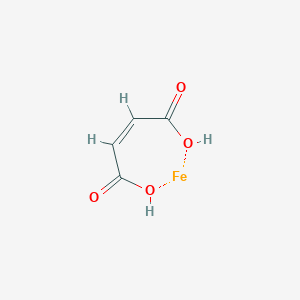
![6-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B15339843.png)


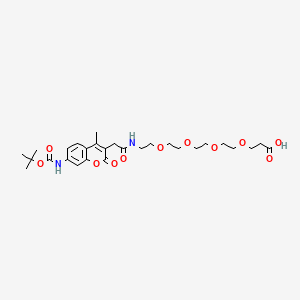
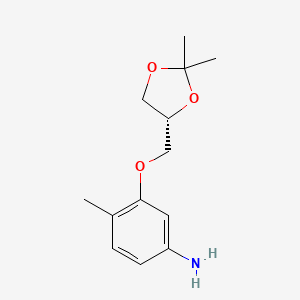
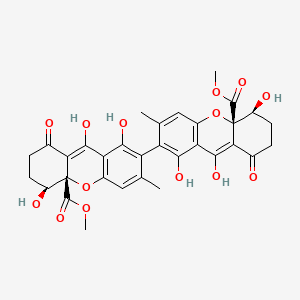
![2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)
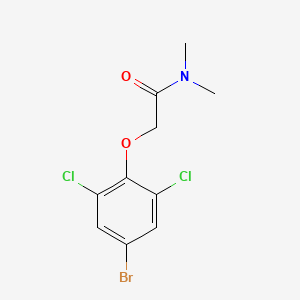
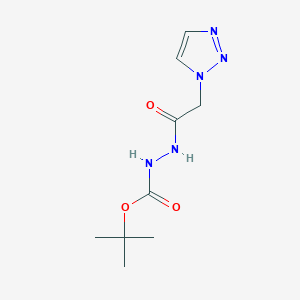
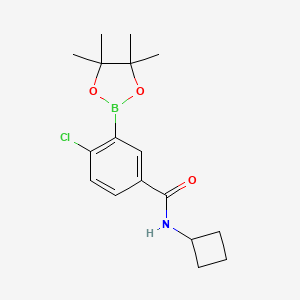
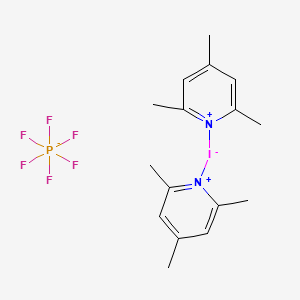
![3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339917.png)
